
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as DMPO, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Scientific Research Applications
Advanced Glycosylation End Products and Oxidative Stress
Research has highlighted the role of advanced glycosylation end products (AGEs) and oxidative stress in vascular complications, particularly in the context of diabetes. The study by Tsukahara et al. (2003) underscores the accumulation of AGEs, closely linked to oxidative stress, suggesting that the risk of vascular complications may be present at an early age in type 1 diabetes, emphasizing the importance of glycemic control from diagnosis (Tsukahara et al., 2003).
Imidazolium Crosslinks and Oxidative Stress in Uremia
Odani et al. (1998) found that levels of imidazolium crosslinks, derived from the reaction of lysine with glyoxal and methylglyoxal, were significantly elevated in the serum proteins of non-diabetic uremic patients compared to controls. This suggests increased non-enzymatic crosslinking of tissue proteins by reactive dicarbonyl compounds in uremia, implicating oxidative stress and advanced glycation in tissue damage (Odani et al., 1998).
Environmental Exposure and Oxidative Stress
Asimakopoulos et al. (2016) explored the association between exposure to xenobiotics (including antimicrobials, parabens, bisphenols, benzophenones, and phthalate metabolites) and oxidative stress in a population from Jeddah, Saudi Arabia. Their findings suggest that environmental chemical exposures contribute to oxidative stress, with significant associations between certain xenobiotic metabolites and the oxidative stress biomarker, 8-hydroxy-2'-deoxyguanosine (8OHDG) (Asimakopoulos et al., 2016).
Exposure to Insecticides and Related Markers
Osaka et al. (2016) characterized exposure to neonicotinoid (NEO) insecticides, as well as organophosphates (OPs) and pyrethroids (PYRs), in three-year-old Japanese children. Their study sheds light on the environmental exposure of children to major insecticide lines, indicating common daily exposure sources for NEOs and OPs (Osaka et al., 2016).
Metabolic Response to Exercise
Pechlivanis et al. (2015) utilized a combined RP-UPLC-MS and 1H NMR strategy to monitor the response of the human urinary metabolome to short maximal exercise. Their findings reveal major perturbations in human metabolism following brief maximal exercise, with several metabolites persisting in altered levels for at least 2 hours post-exercise (Pechlivanis et al., 2015).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-7-9-16(10-8-14)24-13-15(11-19(24)25)12-22-21(26)23-17-5-4-6-18(27-2)20(17)28-3/h4-10,15H,11-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUISNPGBPTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)
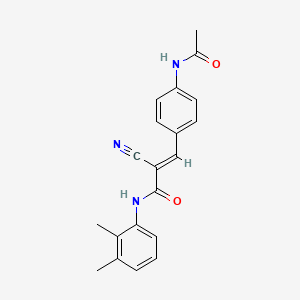

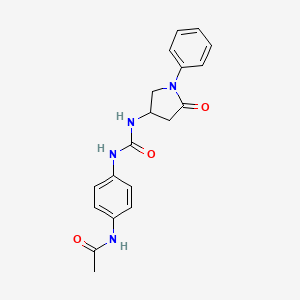
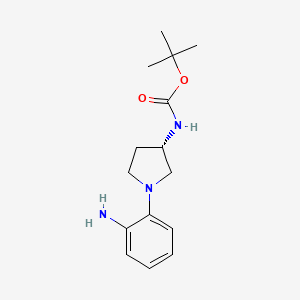
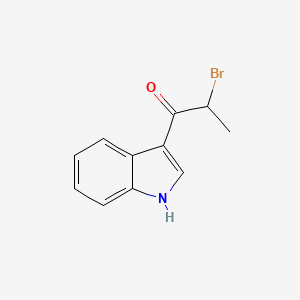
![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)
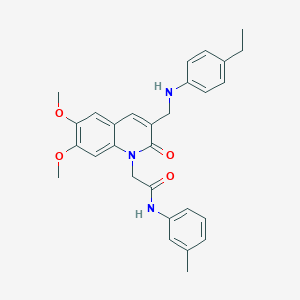
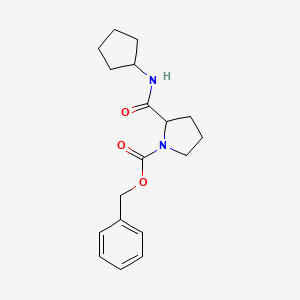
![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)
![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2421378.png)
![N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2421383.png)
